3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine
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Overview
Description
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: A structurally similar compound with different substituents.
7-Methoxy-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Another derivative with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is unique due to its specific cyclopentyl and methoxy substituents, which may confer distinct biological activities and chemical properties compared to other benzazepine derivatives.
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-cyclopentyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C16H23NO/c1-18-16-7-6-13-8-10-17(11-9-14(13)12-16)15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3 |
InChI Key |
HDDAJJPATFUHMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C3CCCC3)C=C1 |
Origin of Product |
United States |
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